molecular formula C29H29NO5 B6544230 4-tert-butyl-N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide CAS No. 929412-86-2

4-tert-butyl-N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide

Cat. No. B6544230
CAS RN: 929412-86-2
M. Wt: 471.5 g/mol
InChI Key: KNFYDTDEGIQFLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-tert-Butyl-N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide, also known as NDB-6, is a synthetic compound with a wide range of applications in scientific research. It has been used in a variety of studies including those related to the fields of biochemistry, physiology, and pharmacology. NDB-6 has several unique properties that make it an ideal compound for laboratory experiments and research applications.

Scientific Research Applications

4-tert-butyl-N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide has been used in a variety of scientific research applications. It has been used to study the effects of oxidative stress in a variety of cell types, including human cancer cells and neurons. It has also been used to investigate the role of reactive oxygen species in the regulation of cell death. Additionally, this compound has been used to study the effects of inflammation on the immune system, as well as the role of inflammation in the development of neurological diseases such as Alzheimer’s and Parkinson’s.

Mechanism of Action

4-tert-butyl-N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide is believed to exert its effects through a variety of mechanisms. It has been shown to inhibit the activity of several enzymes involved in the production of reactive oxygen species, such as NADPH oxidase and xanthine oxidase. Additionally, this compound has been shown to inhibit the activity of several pro-inflammatory cytokines, such as TNF-α and IL-1β. Furthermore, this compound has been shown to activate the Nrf2 pathway, which is involved in the regulation of the expression of antioxidant enzymes.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species, as well as the levels of pro-inflammatory cytokines. Additionally, this compound has been shown to reduce the levels of oxidative stress markers, including malondialdehyde and nitric oxide. Furthermore, this compound has been shown to reduce the levels of apoptotic markers, such as caspase-3 and cytochrome c.

Advantages and Limitations for Lab Experiments

4-tert-butyl-N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide has several advantages for laboratory experiments. It is a highly stable compound, which makes it ideal for long-term storage and use in experiments. Additionally, it is a relatively inexpensive compound, which makes it a cost-effective choice for research applications. Furthermore, this compound is relatively non-toxic, which makes it safe to use in laboratory experiments.
However, this compound also has some limitations for laboratory experiments. It is not water soluble, which can make it difficult to work with in certain experiments. Additionally, this compound is not a naturally occurring compound, which can make it difficult to study the physiological effects of the compound in animal models.

Future Directions

There are a number of potential future directions for research involving 4-tert-butyl-N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide. One potential direction is to investigate the effects of this compound on the development and progression of neurological diseases, such as Alzheimer’s and Parkinson’s. Additionally, further research could be conducted to explore the potential of this compound as a therapeutic agent for the treatment of inflammatory diseases. Furthermore, research could be conducted to investigate the effects of this compound on the regulation of cell death pathways. Finally, further research could be conducted to explore the potential of this compound as an antioxidant.

Synthesis Methods

4-tert-butyl-N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide is synthesized using a three-step process. In the first step, 4-tert-butyl-N-benzofuran-6-ylbenzamide is formed by reacting 4-tert-butyl-N-benzofuran-6-ylbenzamide with a base, such as potassium carbonate or sodium hydroxide. In the second step, the resulting product is reacted with 3,4-dimethoxybenzoyl chloride in the presence of a catalyst, such as pyridine, to form this compound. In the third step, the product is purified using a combination of column chromatography and recrystallization.

properties

IUPAC Name

4-tert-butyl-N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29NO5/c1-17-22-13-12-21(30-28(32)18-7-10-20(11-8-18)29(2,3)4)16-24(22)35-27(17)26(31)19-9-14-23(33-5)25(15-19)34-6/h7-16H,1-6H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNFYDTDEGIQFLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C)C(=O)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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